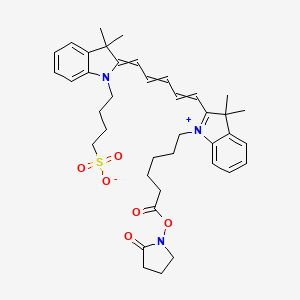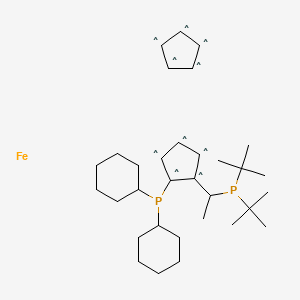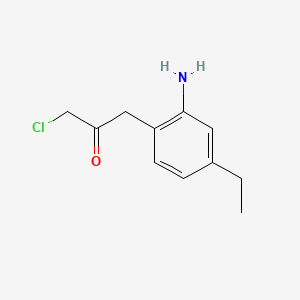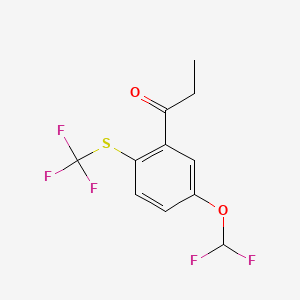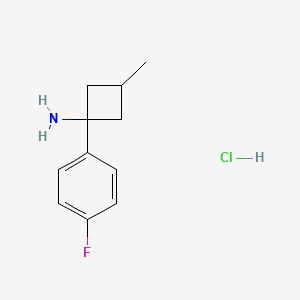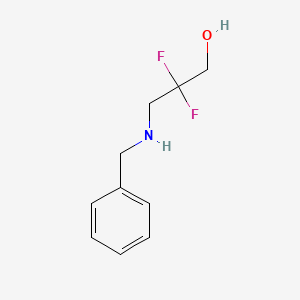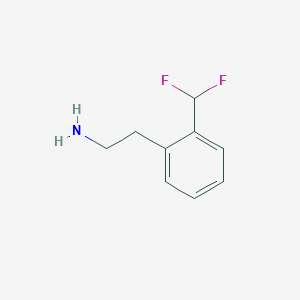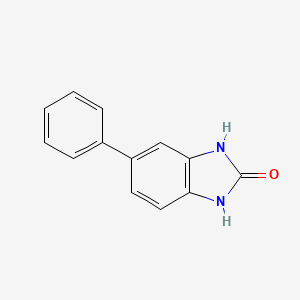
5-Phenyl-1H-benzoimidazol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1H-benzoimidazol-2-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the fifth position and a hydroxyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-benzoimidazol-2-ol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out under mild conditions, often in an alcoholic solvent, to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Phenyl-1H-benzoimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzimidazoles. Substitution reactions can introduce various functional groups onto the phenyl ring or the benzimidazole core.
科学的研究の応用
5-Phenyl-1H-benzoimidazol-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 5-Phenyl-1H-benzoimidazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Lacks the hydroxyl group at the second position.
5,6-Dimethylbenzimidazole: Contains methyl groups at the fifth and sixth positions instead of a phenyl group.
2-Methylbenzimidazole: Has a methyl group at the second position instead of a hydroxyl group.
Uniqueness
5-Phenyl-1H-benzoimidazol-2-ol is unique due to the presence of both a phenyl group at the fifth position and a hydroxyl group at the second position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-phenyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChIキー |
HMJMLMGHUONOEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


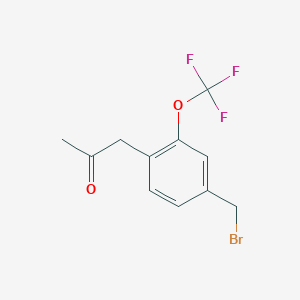
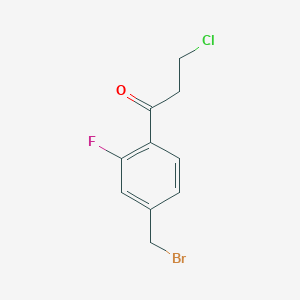

![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

